6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Description
6-[(2-Methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a (2-methylphenyl)methyl group at position 6 and a pyridin-2-yl moiety at position 2.
The synthesis of such compounds typically involves cyclization and alkylation strategies. For example, describes the use of carbon disulfide and alkyl halides in the preparation of thiazolo[4,5-d]pyrimidine derivatives . Additionally, solid-phase synthetic methods have been developed for related trisubstituted thiazolo[4,5-d]pyrimidine-5,7-diones, enabling efficient diversification of substituents .
Properties
IUPAC Name |
6-[(2-methylphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-6-2-3-7-12(11)10-22-17(23)16-15(20-18(22)24)14(21-25-16)13-8-4-5-9-19-13/h2-9H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYDUPHGUGYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioamide derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces thiazolidine derivatives .
Scientific Research Applications
6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Biological Studies: It exhibits cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Material Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves the inhibition of CDK2 (cyclin-dependent kinase 2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position : The position of substituents significantly influences activity. For instance, the 3-pyridin-2-yl group in the target compound may enhance binding to kinase targets due to the nitrogen's electron-donating properties, whereas a phenyl group (as in ) could modulate lipophilicity .
- Alkyl vs.
Insights :
Anticancer Potential:
- The 5-(2-chlorophenyl)-3-phenyl analogue (Table 1) showed in vitro cytotoxicity, with IR and NMR data confirming structural stability under physiological conditions .
- Thiazolo[4,5-b]pyridin-2-one derivatives () demonstrated anticancer activity via [3+3] cyclocondensation, suggesting the core’s versatility in drug design .
Antibacterial Activity:
Antiviral Activity:
- Triazolo[4,5-d]pyrimidine-5,7-diones () showed antiviral activity, though their efficacy varies with aryl substituents .
Biological Activity
The compound 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. Its structure combines thiazole and pyrimidine rings, which are known for their pharmacological significance. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects against cancer cell lines, and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation by phosphorylating target proteins necessary for cell division. By binding to the ATP-binding site of CDK2, this compound effectively prevents the phosphorylation process. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Cytotoxic Activity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from different research studies:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 14.34 | |
| HCT-116 (Colon) | 6.90 | |
| A549 (Lung) | Not specified |
These results indicate that the compound exhibits significant cytotoxic activity against breast and colon cancer cell lines, suggesting its potential as an anti-cancer agent.
Case Studies and Research Findings
-
Study on Thiazolopyridazine Derivatives :
A study focused on thiazolopyridazine derivatives reported that compounds similar to this compound demonstrated promising cytotoxicity against MCF-7 and HCT-116 cells. The derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin . -
Synthesis and Biological Evaluation :
Another research article highlighted the synthesis of various thiazolopyrimidine derivatives and their evaluation for CDK inhibition. The study found that modifications to the thiazole and pyrimidine rings significantly affected the biological activity and selectivity towards CDK2 . -
Comparative Analysis :
A comparative analysis with other pyridopyrimidine compounds indicated that this compound exhibited superior potency against certain cancer cell lines due to its unique structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
